N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-nitrobenzamide
Overview
Description
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-nitrobenzamide is an organic compound that features a benzamide core with a nitro group at the para position and a sulfanyl-ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-nitrobenzamide typically involves a multi-step process:
Formation of the sulfanyl-ethyl intermediate: This step involves the reaction of 2-methylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide to form 2-[(2-methylbenzyl)sulfanyl]ethane.
Nitration of benzamide: The nitration of benzamide is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Coupling reaction: The final step involves the coupling of the sulfanyl-ethyl intermediate with the nitrated benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalyst.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, or cell proliferation pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-nitrobenzamide is unique due to the presence of both a nitro group and a sulfanyl-ethyl substituent, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-4-2-3-5-15(13)12-23-11-10-18-17(20)14-6-8-16(9-7-14)19(21)22/h2-9H,10-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGHZSKVUOZJJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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